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molecular formula C7H12N4O2 B3059182 4(3H)-Pyrimidinone, 2,3-diamino-5-(2-hydroxyethyl)-6-methyl- CAS No. 95095-45-7

4(3H)-Pyrimidinone, 2,3-diamino-5-(2-hydroxyethyl)-6-methyl-

Cat. No. B3059182
M. Wt: 184.2 g/mol
InChI Key: GQXNFCHYUSTORT-UHFFFAOYSA-N
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Patent
US04577018

Procedure details

A mixture of 13.6 g of aminoguanidine bicarbonate and 12.8 g of 2-acetyl butyrolactone in 80 ml of n-butanol was heated at reflux until a clear solution was obtained. This solution was cooled, evaporated to dryness in vacuo and the residue was triturated with 200 ml of a 50/50 ether-chloroform mixture, giving 12 g of the desired intermediate, mp 126°-135° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[NH2:5][NH:6][C:7]([NH2:9])=[NH:8].[C:10]([CH:13]1[CH2:18][CH2:17][O:16][C:14]1=[O:15])(=O)[CH3:11]>C(O)CCC>[NH2:8][C:7]1[N:6]([NH2:5])[C:14](=[O:15])[C:13]([CH2:18][CH2:17][OH:16])=[C:10]([CH3:11])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(=O)C1C(=O)OCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 200 ml of a 50/50 ether-chloroform mixture

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(N1N)=O)CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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